3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
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Description
The compound is a complex organic molecule that contains several functional groups, including a dihydrobenzo[b][1,4]dioxin ring, a phenyl ring, and an imidazopyridinium ring . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the dihydrobenzo[b][1,4]dioxin ring might undergo electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazopyridinium ring might make the compound more polar and increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Characterization
The chemical compound of interest shares structural similarities with various heterocyclic compounds, which have been synthesized and characterized to understand their potential applications in different fields of science. For example, the synthesis of N-heterocyclic carbene (NHC) derivatives from imidazolium salts showcases the chemical versatility and reactivity of these compounds, leading to the formation of various metal-carbene complexes (Laus et al., 2010). Similarly, the development of new aromatic diacids containing pyridine units and their subsequent polymerization into polybenzimidazoles indicates the relevance of such structures in materials science, offering insights into solubility, thermal stability, and thermal resistance (Ma et al., 2010).
Catalytic and Ligand Applications
The compound is structurally related to heterocyclic compounds that have found use as ligands in catalysis. For instance, N-heterocyclic carbene (NHC) ligands derived from imidazolium salts have been utilized to form metal complexes with notable catalytic activities. These complexes have been investigated for their potential in facilitating various chemical transformations, including but not limited to, oxidation reactions, carbon-hydrogen activation, and cross-coupling reactions (Mejuto et al., 2015). The versatility of these NHC-based systems underscores the broad utility of compounds with similar structural features in catalysis.
Material Science and Sensing Applications
Compounds with structural features similar to the one have been explored for their potential in material science and as chemical sensors. For instance, novel benzimidazolium-based fluorescent probes have been developed for the selective detection of metal ions in aqueous media, demonstrating the utility of such compounds in environmental monitoring and analytical chemistry (Bishnoi & Milton, 2017). This application highlights the relevance of heterocyclic and aromatic compounds in the development of new sensing technologies.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N2O3.BrH/c24-21(16-9-10-18-19(14-16)26-13-12-25-18)15-22(17-6-2-1-3-7-17)20-8-4-5-11-23(20)21;/h1-3,6-7,9-10,14,24H,4-5,8,11-13,15H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDRSFXEJDKLJD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2=C(C1)N(CC2(C3=CC4=C(C=C3)OCCO4)O)C5=CC=CC=C5.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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